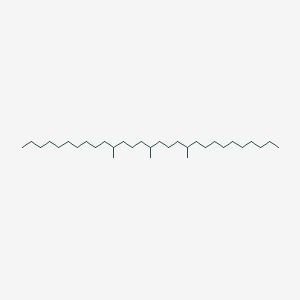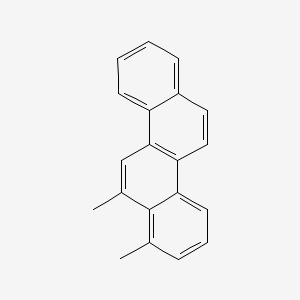
1-Ethyl-4-(2-methylpropyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(2-methylpropyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with an ethyl group at the first carbon and a 2-methylpropyl group at the fourth carbon. The molecular formula for this compound is C12H24 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(2-methylpropyl)cyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane using ethyl and 2-methylpropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-(2-methylpropyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alkanes or alcohols.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms on the cyclohexane ring, forming haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Cl2 or Br2 in the presence of light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(2-methylpropyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(2-methylpropyl)cyclohexane involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s effects are mediated through conformational changes in the cyclohexane ring, which can influence its binding affinity and specificity towards target molecules. The steric and electronic properties of the substituents (ethyl and 2-methylpropyl groups) play a crucial role in determining the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane with no substituents.
1-Ethylcyclohexane: A cyclohexane ring with an ethyl group at the first carbon.
4-(2-Methylpropyl)cyclohexane: A cyclohexane ring with a 2-methylpropyl group at the fourth carbon.
Uniqueness: 1-Ethyl-4-(2-methylpropyl)cyclohexane is unique due to the presence of both ethyl and 2-methylpropyl groups on the cyclohexane ring. This dual substitution results in distinct conformational and stereochemical properties, making it an interesting compound for studying the effects of multiple substituents on cyclohexane .
Propiedades
Número CAS |
113937-59-0 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
1-ethyl-4-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C12H24/c1-4-11-5-7-12(8-6-11)9-10(2)3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
JYLSVNZZYNDWIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



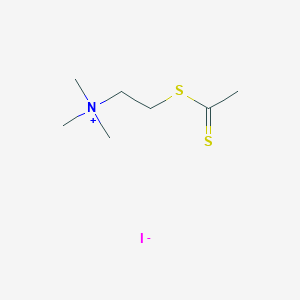
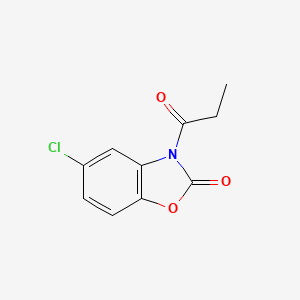
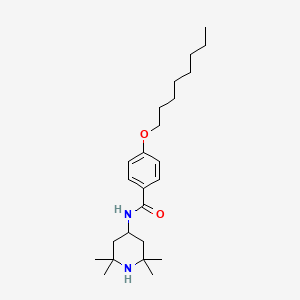
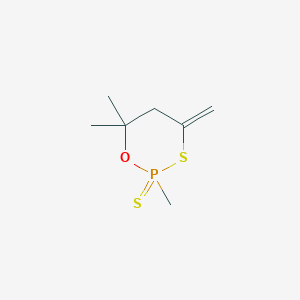
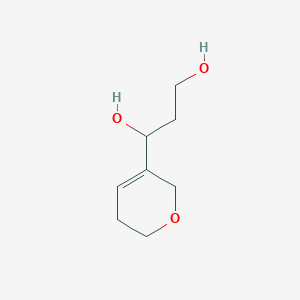
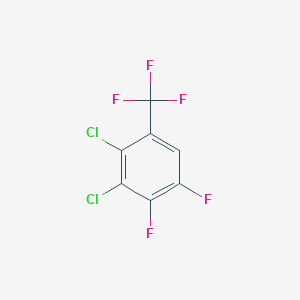
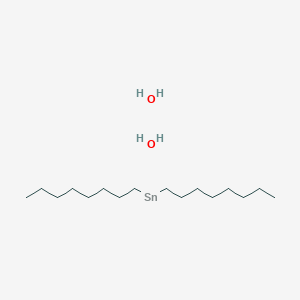
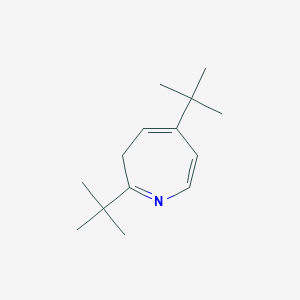
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
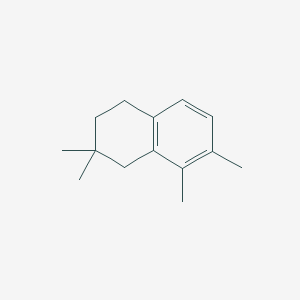
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
